8(14),15-イソピマラジエン-3-オール

概要

説明

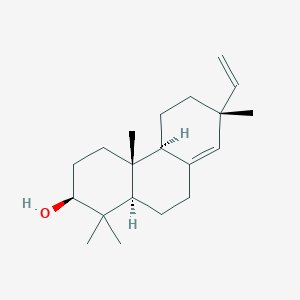

The compound Sandaracopimaradien-3 is a complex organic molecule with a unique structure. It belongs to the class of compounds known as phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple chiral centers and the presence of an ethenyl group, making it a subject of interest in various fields of scientific research.

科学的研究の応用

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic compounds.

Biology

In biological research, it serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in biological systems.

Medicine

Industry

In the industrial sector, it can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

作用機序

Target of Action

The primary target of 8(14),15-Isopimaradien-3-ol, also known as Sandaracopimaradien-3-ol, is the vascular system . It has been observed to induce vascular relaxation .

Mode of Action

The compound interacts with its targets by inducing vasorelaxation

Biochemical Pathways

Given its vasorelaxant effect, it may influence pathways related tovascular tone regulation .

Result of Action

The primary result of the action of 8(14),15-Isopimaradien-3-ol is the induction of vascular relaxation . Additionally, it has been noted to display high antibacterial activities .

生化学分析

Biochemical Properties

It has been reported to have antimicrobial activity against a panel of Gram-positive bacteria, including two methicillin-resistant Staphylococcus aureus (MRSA) strains and one vancomycin-resistant Enterococcus (VRE) strain .

Cellular Effects

It has been shown to have antimicrobial activity, suggesting that it may affect cellular processes in bacteria .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sandaracopimaradien-3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the phenanthrene core: This can be achieved through cyclization reactions involving aromatic precursors.

Introduction of the ethenyl group: This step usually involves the use of reagents like vinyl halides or vinyl boronates in the presence of catalysts.

Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or the use of chiral auxiliaries are employed to obtain the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale cyclization reactions: Utilizing high-pressure reactors and efficient catalysts to form the phenanthrene core.

Automated chiral resolution: Using advanced chromatography techniques to separate the desired stereoisomer on a large scale.

Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and reagent concentrations.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

Reduction: Reduction reactions can target the phenanthrene core, potentially converting it to a more saturated hydrocarbon.

Substitution: The presence of the ethenyl group allows for various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or osmium tetroxide for oxidation reactions.

Reducing agents: Like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst for reduction reactions.

Substitution reagents: Including halogens (e.g., bromine) or alkyl halides for substitution reactions.

Major Products

Epoxides and diols: From oxidation reactions.

Saturated hydrocarbons: From reduction reactions.

Halogenated or alkylated derivatives: From substitution reactions.

類似化合物との比較

Similar Compounds

(1R,2S,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,4b,7,10a-pentamethyl-3,4,5,6,9,10-hexahydro-2H-phenanthrene-1,2-diol: A similar compound with a slightly different substitution pattern.

Phenanthrene: The parent compound without the additional functional groups.

Cholesterol: A biologically relevant polycyclic compound with structural similarities.

Uniqueness

The uniqueness of Sandaracopimaradien-3 lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties not found in other similar compounds.

生物活性

Sandaracopimaradien-3, a diterpene compound, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties. The information is drawn from various studies, emphasizing the compound's significance in pharmacological applications.

Chemical Structure and Properties

Sandaracopimaradien-3 belongs to the isopimarane class of diterpenes, characterized by a unique molecular structure that contributes to its biological activities. Its chemical formula and structural characteristics are crucial for understanding its interaction with biological systems.

Antimicrobial Activity

In Vitro Studies:

Research indicates that sandaracopimaradien-3 exhibits significant antimicrobial properties. A study evaluated its efficacy against various plant pathogenic fungi, including Magnaporthe oryzae, Botrytis cinerea, and Phytophthora infestans. The minimum inhibitory concentration (MIC) values for sandaracopimaradien-3 were found to be comparable to other known antifungal agents:

| Fungal Pathogen | MIC (μg/mL) |

|---|---|

| Magnaporthe oryzae | 100 |

| Phytophthora infestans | 100 |

| Botrytis cinerea | >400 |

These results suggest that sandaracopimaradien-3 could serve as a potential biocontrol agent in agriculture, particularly against rice blast disease caused by M. oryzae .

Mechanism of Action:

The antifungal activity is hypothesized to stem from the disruption of fungal cell membranes and inhibition of key metabolic pathways, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Properties

Sandaracopimaradien-3 has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. This property positions it as a candidate for developing treatments for inflammatory diseases.

Anticancer Potential

Recent studies have highlighted the anticancer potential of sandaracopimaradien-3. It has shown promising activity against various cancer cell lines, including lung cancer and squamous cell carcinoma:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Human lung cancer | 75 |

| Mouth squamous cell carcinoma | 70 |

These findings suggest that sandaracopimaradien-3 may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression .

Case Studies

-

Antifungal Efficacy in Agriculture:

A field study demonstrated that rice plants treated with sandaracopimaradien-3 showed over 75% suppression of rice blast disease compared to untreated controls. This highlights its practical application in agricultural pest management. -

Cancer Treatment Research:

Clinical trials are underway to assess the efficacy of sandaracopimaradien-3 in combination with standard chemotherapy agents for enhancing treatment outcomes in lung cancer patients.

特性

IUPAC Name |

(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,13,15-17,21H,1,7-12H2,2-5H3/t15-,16-,17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQOOBSXQVRQPY-VDWQKOAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the primary objective of the study on Platycladus orientalis cones?

A1: The study aimed to investigate and identify the chemical compounds present in the petroleum ether-soluble extracts of Platycladus orientalis cones [].

Q2: Which compounds were identified as being novel to the Platycladus genus?

A2: The research led to the isolation of seven compounds, with 6α-hydroxy sandaracopimaric acid and 15-acetylisocupressic acid being reported for the first time in this genus [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。